Diquat Monopyridone Bromide
Description
Contextualization of Diquat (B7796111) as a Parent Bipyridyl Herbicide and Desiccant
Diquat, typically sold as Diquat Dibromide, is a non-selective contact herbicide and crop desiccant belonging to the bipyridylium chemical class. nih.govregulations.govherts.ac.uk First developed in 1955 at Imperial Chemical Industries (ICI) and marketed in the early 1960s, it has been used extensively to control a wide array of broadleaf and grassy weeds in both agricultural and aquatic environments. ebsco.comherts.ac.ukwikipedia.org Its primary functions include pre-harvest desiccation of crops such as potatoes, cotton, and oilseed rape to facilitate harvesting, as well as managing unwanted vegetation. waterquality.gov.auadria.nzwiadlek.plcrop.zone
The mode of action for Diquat is notably rapid. ebsco.com Upon contact with green plant tissue, it interferes with photosynthesis. regulations.gov Within the plant cells, Diquat accepts an electron from photosystem I, initiating a redox cycle that produces reactive oxygen species. wikipedia.org These highly destructive molecules quickly damage cell membranes and cytoplasm, leading to the desiccation and death of the plant tissue it touches. ebsco.comcanada.ca Because of this contact-based action, it is inactivated upon contact with soil and is not readily absorbed by plant roots. fao.org
Significance of Metabolite and Degradate Research in Environmental Chemistry and Ecotoxicology
The environmental risk assessment of any pesticide is incomplete without a thorough investigation of its metabolites and degradation products. researchgate.netwhiterose.ac.uk When a parent compound like Diquat is released into the environment, it is subjected to various transformation processes, including microbial degradation in soil and water, and photodegradation by sunlight. canada.cawho.int Furthermore, when ingested by organisms, it can be metabolized into different chemical forms. fao.orginchem.org
The study of these transformation products is significant for several reasons:
Altered Toxicity: Metabolites and degradates can exhibit toxicity profiles that differ from the parent compound. researchgate.netresearchgate.net Some may be less toxic, while others could be equally or even more harmful to non-target organisms, including aquatic life and soil microbes. researchgate.netnih.gov
Persistence and Mobility: Transformation products may have different physical and chemical properties, affecting their persistence in the environment and their mobility in soil and water, which could influence their potential to contaminate groundwater or surface waters. researchgate.net
Comprehensive Risk Assessment: Regulatory agencies worldwide recognize the importance of evaluating major transformation products to conduct a holistic assessment of a pesticide's potential risks to human health and the environment. whiterose.ac.ukufl.edursc.org Understanding the complete degradation pathway is crucial for establishing scientifically sound guidelines and regulations. rsc.org
Ecosystem Impact: The presence of a cocktail of the parent compound and its various degradates in the environment can have complex effects on ecosystems that may not be predicted by studying the parent compound alone. researchgate.net
Therefore, research in environmental chemistry and ecotoxicology increasingly focuses on identifying these byproducts, quantifying their presence in various environmental compartments, and evaluating their specific toxicological effects. researchgate.netrsc.org
Overview of Diquat Monopyridone Bromide as a Key Transformation Product
In the environmental fate and metabolism of Diquat, several transformation products are formed. The primary degradates identified in research are Diquat Monopyridone, Diquat Dipyridone, and 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS). canada.cafao.orgwho.int
Diquat Monopyridone emerges from two main pathways:
Metabolism in Animals: Studies on rats, lactating goats, and laying hens have shown that when Diquat is ingested, a portion is metabolized to form Diquat Monopyridone and Diquat Dipyridone. fao.org These metabolites are primarily excreted in the feces. canada.cainchem.org For instance, in studies with rats, Diquat Monopyridone was identified as a significant metabolic product. nih.gov In goats, residues in the kidney were shown to comprise Diquat and Diquat Monopyridone in similar amounts. fao.org
Environmental Degradation: Diquat undergoes photodegradation in water and on soil surfaces. who.int While TOPPS is often the major photochemical degradation product in water, Diquat Monopyridone is also formed, though typically to a lesser extent. fao.orgwho.int For example, in studies of moist soil photolysis, TOPPS was the major product, while Diquat Monopyridone was detected at lower levels. fao.org
Recent ecotoxicological studies have begun to compare the aquatic toxicity of Diquat with its main metabolites, Diquat Monopyridone (DQ-M) and Diquat Dipyridone (DQ-D). researchgate.netnih.gov One such study found that while the metabolites did not induce significant acute toxicity to zebrafish embryos at environmentally relevant levels, both Diquat and Diquat Dipyridone did cause oxidative stress. researchgate.netnih.gov This highlights the importance of studying the specific biological effects of each transformation product.
| Transformation Product | Abbreviation | Formation Pathway | Found In |
|---|---|---|---|
| Diquat Monopyridone | DQ-M | Metabolism, Photodegradation | Animal Feces, Animal Tissues (Kidney), Soil, Water |
| Diquat Dipyridone | DQ-D | Metabolism, Photodegradation | Animal Feces, Animal Tissues (Kidney), Soil, Water |
| 1,2,3,4-tetrahydro-1-oxopyrido(1,2-a) pyrazin-5-ium ion | TOPPS | Photodegradation | Water, Soil, Animal Tissues (minor) |
Historical Context of Diquat and its Environmental Investigations
The history of Diquat is intertwined with the evolution of modern agriculture and environmental science. Following its discovery and initial marketing, its rapid, non-residual action made it a valuable tool for farmers. ebsco.comherts.ac.uk
| Date | Event | Significance |
|---|---|---|
| 1955 | Diquat first synthesized | Discovery of a new class of bipyridyl herbicides by Imperial Chemical Industries (ICI). ebsco.comwikipedia.org |
| 1958 | First reported as a herbicide | The herbicidal properties of Diquat are officially reported to the scientific community. herts.ac.uk |
| 1962 | First marketed | Commercial introduction of Diquat for agricultural and horticultural use. herts.ac.uk |
| 1970 | First JMPR Review | The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) conducts its first evaluation of Diquat. fao.org |
| 1970s-1990s | Environmental Fate Studies | Research focuses on Diquat's strong adsorption to soil, photodegradation in water, and identification of key metabolites like Diquat Monopyridone and TOPPS. who.intepa.gov |
| 2019 | EU Non-Approval | The European Union bans the use of Diquat due to concerns about risks to humans and the environment. crop.zoneoup.com |
| 2020s | Focus on Metabolite Ecotoxicology | Increasing research into the specific environmental risks and toxicity of Diquat's transformation products, including Diquat Monopyridone. researchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-aza-10-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,10,12-pentaen-6-one;bromide |
InChI |
InChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1 |
InChI Key |
NDGYKUCRKVWEFL-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-] |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Diquat Monopyridone Bromide
Oxidative Transformation Mechanisms of Diquat (B7796111) Leading to Monopyridone Formation
The conversion of diquat to its monopyridone derivative is primarily an oxidative process that can occur through both enzymatic actions within biological systems and chemical reactions in the environment.
Enzymatic Pathways in Biological Systems
In biological systems, the metabolism of diquat to diquat monopyridone is a recognized detoxification pathway. oup.com This biotransformation is carried out by specific enzymes and can be influenced by the microbial populations within the gastrointestinal tract.
Recent research has identified aldehyde oxidase (AOX), a cytosolic enzyme, as a key player in the oxidative metabolism of diquat. oup.comresearchgate.net Previously, cytochrome P450 (CYP) enzymes were thought to be the main drivers of this process. canada.ca However, studies have shown that the formation of diquat monopyridone from diquat is significantly inhibited by AOX inhibitors, confirming the crucial role of AOX. researchgate.net This enzymatic conversion is considered a detoxification process, as diquat monopyridone exhibits lower cytotoxicity than the parent diquat compound. oup.com The metabolism of diquat to diquat monopyridone by AOX has been demonstrated to occur in the liver, with the source of the incorporated oxygen atom being water. researchgate.net The tissue distribution of diquat monopyridone formation in vivo aligns with the expression of AOX mRNA in those tissues. researchgate.net
The microflora present in the gastrointestinal tract also contribute to the metabolism of diquat. canada.cainchem.org Ingested diquat that is not absorbed is largely excreted unchanged in the feces. canada.ca However, studies have indicated that gut bacteria can metabolize diquat, leading to the formation of diquat monopyridone. inchem.org This biotransformation within the gut is considered a likely source of the monopyridone metabolite found in feces. inchem.orgwho.int The presence of intestinal microflora can significantly decrease the absorption of diquat. canada.ca The composition of the gut microbiota can be altered by diquat, which in turn can affect the production of various metabolites. nih.gov
Chemical Oxidation Processes in Environmental Matrices
In addition to biological metabolism, diquat can undergo chemical oxidation in environmental settings, such as soil and water, leading to the formation of diquat monopyridone. This process can be influenced by various factors, including the presence of oxidizing agents. For instance, chemical oxidation using chlorine dioxide has been shown to be an effective method for removing diquat from water. canada.ca In soil, oxidation of diquat to diquat monopyridone has been observed even in dark conditions. fao.org
Photolytic Degradation Pathways of Diquat Yielding Monopyridone
Sunlight can also induce the transformation of diquat, contributing to the formation of diquat monopyridone among other degradation products.
Light-Induced Conversion Dynamics in Soil Systems
Photodegradation of diquat on soil surfaces is a recognized, albeit slow, degradation pathway. canada.ca When exposed to light, particularly under moist conditions, diquat can degrade to a number of products, including diquat monopyridone. fao.org The rate of photolytic degradation is influenced by soil conditions. For example, the photolytic half-life of diquat has been reported to be significantly shorter in moist soil compared to dry soil. fao.org While photolysis does occur, the primary degradation product often cited is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS). canada.camass.gov However, diquat monopyridone is also a documented product of this light-induced degradation. fao.orgresearchgate.net
Table 1: Key Research Findings on Diquat Monopyridone Bromide Formation
| Pathway | Key Finding | Organism/Matrix | Reference |
|---|---|---|---|
| Enzymatic (AOX) | Aldehyde oxidase (AOX) is the primary enzyme responsible for the oxidative metabolism of diquat to diquat monopyridone. | Mammalian liver | oup.comresearchgate.net |
| Enzymatic (Gut Microflora) | Gut microflora can metabolize diquat to diquat monopyridone. | Rat cecal microflora | inchem.org |
| Chemical Oxidation | Diquat can be oxidized to diquat monopyridone in the dark. | Soil | fao.org |
| Photolytic Degradation | Diquat undergoes photodegradation in soil, with diquat monopyridone being one of the products. | Soil | fao.org |
Aqueous Photodegradation Kinetics and Product Profiles
The breakdown of diquat in water when exposed to light, known as aqueous photodegradation, is a significant pathway for its transformation. This process involves specific reaction rates and results in a range of degradation products, including diquat monopyridone.
The half-life of diquat due to photolysis, the decomposition by light, has been reported to be between 2 and 11 days. mass.gov When exposed to natural sunlight in glass petri plates, diquat showed a photodecomposition half-life of 1.6 weeks. mass.gov Another study noted a 50% loss of diquat within 48 hours when subjected to a UV source. mass.gov However, photodegradation is not always the primary fate of diquat in aquatic environments, as it readily binds to sediment. mass.gov
The primary product of diquat's photochemical breakdown on plant surfaces and in sunlit water is 1,2,3,4-tetrahydro-1-oxopyrido-[1,2-a]-5-pyrazinium ion (TOPPS). mass.govwho.int Diquat monopyridone is also formed, though to a more limited extent compared to TOPPS. mass.govwho.int In soil exposed to light, the main degradation pathway involves the oxidation of diquat to both diquat monopyridone and TOPPS. fao.org In the absence of light, only the oxidation to diquat monopyridone is observed. fao.org
Further irradiation can break down TOPPS into picolinamide (B142947), picolinic acid, formic acid, and oxalic acid. who.int A study investigating the photocatalytic degradation of diquat using titanium dioxide (TiO2) as a catalyst identified several intermediate products, highlighting the complexity of the degradation process. nih.govresearchgate.net
Table 1: Diquat Photodegradation Half-Life
| Condition | Half-Life | Citation |
|---|---|---|
| General Photolysis | 2-11 days | mass.gov |
| Natural Sunlight (in petri plates) | 1.6 weeks | mass.gov |
| UV Source | 48 hours (for 50% loss) | mass.gov |
Influence of Environmental Factors on Photolysis Rate
Several environmental factors can influence the rate at which diquat undergoes photolysis. The presence of other substances in the water, such as nitrate (B79036) ions, iron (Fe3+), and riboflavin, can accelerate the breakdown of similar compounds under simulated sunlight. researchgate.net The pH of the water also plays a crucial role. For instance, the photodegradation of the fungicide isopyrazam, which shares some structural similarities with diquat, was found to have different rates in acidic, neutral, and alkaline solutions under UV irradiation. researchgate.net Similarly, the photocatalytic degradation of diquat with TiO2 is significantly affected by pH, with basic conditions being a determining factor. nih.gov Water temperature and the presence of suspended particles that diquat can adsorb to also affect its persistence and degradation in aquatic systems. canada.caapms.org
Microbial Degradation and Biotransformation in Diverse Environments
Microorganisms in soil and water play a role in the breakdown of diquat, leading to the formation of its metabolites, including diquat monopyridone.
While diquat is generally resistant to microbial degradation in soil, with removal rates of only 5-7% per year, some microorganisms are capable of breaking it down. canada.canoaa.gov The yeast Meyerozyma guilliermondii Wyslmt, isolated from soil with long-term diquat exposure, was able to remove 42.51% of the available diquat over a seven-day period. nih.gov Other soil microbes, such as Pseudomonas fluorescens, Rhizobium sp., Aerobacter aerogenes, and the yeast Lipomyces starkeyi, have also been shown to degrade diquat in culture mediums. wa.gov The degradation process can be influenced by the type of clay present in the soil; degradation is largely unaffected when diquat is adsorbed to kaolinite (B1170537) clay but is significantly reduced when adsorbed to montmorillonite (B579905) clay. wa.govacs.org In some cases, mixed soil microorganisms can degrade diquat to carbon dioxide. wa.gov
In aquatic environments, diquat is rapidly removed from the water column by binding to aquatic plants and sediment. who.int Once bound, it is largely protected from microbial degradation. researchgate.net However, some microbial activity does contribute to its transformation. Picolinamide, a photodegradation product of diquat, can undergo bacterial oxidation, leading to the opening of its ring structure to form maleic and fumaric acids. who.int The biotransformation of diquat in animals is thought to proceed through the progressive oxidation of its pyridine (B92270) rings to form diquat monopyridone and diquat dipyridone. fao.orgwho.int
Comparative Analysis of Diquat Monopyridone Formation within Complex Degradation Cascades
The formation of diquat monopyridone is part of a larger, complex series of degradation reactions. Understanding its relationship with other metabolites, particularly diquat dipyridone, provides a more complete picture of diquat's fate.
Diquat monopyridone and diquat dipyridone are both key metabolites of diquat. fao.orgcanada.ca In animal metabolism, diquat monopyridone is often the major metabolite, while diquat dipyridone is a minor one. canada.cacanada.ca For example, in rats, diquat monopyridone is the main metabolite found in feces, with smaller amounts of diquat dipyridone also detected in urine. fao.orginchem.org In goats and hens, the metabolism of diquat also involves the formation of both diquat monopyridone and diquat dipyridone. fao.orgfao.org The biotransformation process is believed to involve the progressive oxidation of the pyridine rings, leading first to the monopyridone and then potentially to the dipyridone. fao.orgwho.int In a case of human poisoning, both diquat monopyridone and diquat dipyridone were identified in the urine and serum. nih.gov
Table 2: Key Compounds in Diquat Degradation
| Compound Name | Abbreviation | Role | Citations |
|---|---|---|---|
| Diquat | - | Parent Compound | mass.govwho.intfao.orgnih.govcanada.canoaa.govnih.govresearchgate.netfao.org |
| Diquat Monopyridone | DQ-M | Major Metabolite | mass.govwho.intfao.orgcanada.cafao.orginchem.orgnih.govapvma.gov.auoup.com |
| Diquat Dipyridone | DQ-D | Minor Metabolite | fao.orgcanada.cafao.orgwho.intnih.gov |
| 1,2,3,4-tetrahydro-1-oxopyrido-[1,2-a]-5-pyrazinium ion | TOPPS | Major Photodegradation Product | mass.govwho.intfao.orgcanada.cawa.govfao.orgapvma.gov.au |
| Picolinamide | - | Secondary Degradation Product | who.intcanada.ca |
Interplay with Other Degradates (e.g., TOPPS, Picolinic Acid)
The formation and degradation of diquat result in a complex mixture of compounds, with diquat monopyridone being one of several key degradates. Its presence and concentration are often discussed in relation to other significant products such as 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS), diquat dipyridone, and picolinic acid.
The major photochemical degradation product of diquat in water and on plant surfaces is TOPPS. inchem.orgmass.gov On plants, TOPPS is the most significant single photochemical degradation product, while diquat monopyridone is a minor product. inchem.org Further irradiation of TOPPS can lead to its cleavage, yielding picolinamide and subsequently picolinic acid. inchem.orgmass.gov This indicates a sequential degradation pathway where the formation of these compounds is interconnected.
In animal metabolism, the interplay between these degradates is also evident. In laying hens, while diquat monopyridone is a major metabolite in egg yolks (54-61% of total radioactive residues), TOPPS is also present, accounting for 6-7%. fao.org In the excreta of these hens, unchanged diquat is the primary component (75-80%), with TOPPS (2%) and diquat dipyridone (4%) also detected. fao.org In goats, both TOPPS and diquat monopyridone have been identified as metabolites in feces. apvma.gov.au
Studies on poisoned patients who ingested a combination herbicide containing diquat have shown that both diquat-monopyridone and diquat-dipyridone are metabolites of diquat in humans. nih.gov The concentrations of these metabolites were consistently lower than that of the parent diquat compound. nih.gov
The following table provides a summary of the interplay and relative abundance of diquat monopyridone with other degradates in various matrices:
| Matrix | Degradate | Relative Abundance/Finding | Citation |
| Photodegradation on Plants (Wheat & Barley) | Diquat | 10-30% of the residue. | inchem.org |
| TOPPS | Most important single photochemical degradation product. | inchem.org | |
| Diquat Monopyridone | Minor degradation product (approx. 2% of total residue). | inchem.org | |
| Oxalic Acid | Minor degradation product (approx. 2% of total residue). | inchem.org | |
| Laying Hen Egg Yolks (TRR) | Diquat | 36-39% | fao.org |
| Diquat Monopyridone | 54-61% | fao.org | |
| TOPPS | 6-7% | fao.org | |
| Laying Hen Excreta | Diquat | 75-80% of excreted radioactivity. | fao.org |
| TOPPS | 2% | fao.org | |
| Diquat Dipyridone | 4% | fao.org | |
| Human Metabolism (Poisoning Cases) | Diquat Monopyridone | Detected as a metabolite; concentration lower than diquat. | nih.gov |
| Diquat Dipyridone | Detected as a metabolite; concentration lower than diquat. | nih.gov |
Environmental Fate and Distribution Dynamics of Diquat Monopyridone Bromide
Adsorption and Desorption Processes in Soil Systems
The interaction of Diquat (B7796111) with soil particles is a critical factor in determining its environmental mobility and bioavailability. The processes of adsorption (binding to soil) and desorption (release from soil) are heavily influenced by the physical and chemical properties of the soil.
Influence of Soil Composition and Organic Carbon Content
Diquat exhibits very strong and rapid adsorption to soil colloids, particularly clay minerals and organic matter. orst.eduwikipedia.org This binding capacity significantly dictates its persistence and lack of mobility. The strength of this adsorption is directly related to the soil's composition.
Clay Content: Clay is a primary factor in the adsorption of Diquat. orst.edu Soils with high clay content, especially montmorillonite (B579905) clay, demonstrate an exceptionally high affinity for Diquat, with the binding being considered virtually irreversible. epa.gov The herbicide molecules are tightly held within the clay structure, which protects them from microbial degradation. wa.gov Binding to sandy sediments is significantly slower, potentially up to ten times, compared to soils rich in clay, silt, or loam. wa.gov
Organic Carbon: Soil organic matter is another key component that strongly sorbs Diquat. orst.edu In soils with high organic content, such as muck soils, Diquat may initially bind to weaker sites on the organic matter before transferring to stronger, more permanent binding sites on clay minerals over several days. wa.gov The strong attraction to organic particles means Diquat remains in the topsoil layers. wikipedia.org
Interactive Data Table: Influence of Soil Components on Diquat Adsorption
| Soil Component | Influence on Adsorption | Binding Speed | Reversibility | Source |
| Clay (especially Montmorillonite) | Very High | Rapid | Considered Irreversible | orst.eduepa.gov |
| Organic Carbon / Matter | High | Rapid | Low | orst.eduwa.gov |
| Silt / Loam | High | Rapid | Low | wa.gov |
| Sand | Low | Slow | Higher potential for desorption | wa.govnoaa.gov |
Immobile Characteristics in Terrestrial Environments
Due to its powerful and rapid binding to soil particles, Diquat is rendered essentially immobile in terrestrial environments. regulations.govepa.gov This characteristic is a defining feature of its environmental fate.
Field and laboratory studies have consistently shown that Diquat remains in the upper layers of the soil, often just the top inch, for extended periods after application. orst.edu The compound is highly persistent in soil, with reported field half-lives exceeding 1,000 days because the strong adsorption protects it from microbial breakdown. orst.edu Once bound to clay and organic matter, Diquat is not biologically available, meaning it cannot be easily taken up by plant roots or degraded by microorganisms. wikipedia.orgregulations.gov This strong binding and resulting immobility mean that Diquat does not readily move through the soil profile. fao.org
Transport and Attenuation in Aquatic Environments
When used in or near water bodies, the environmental fate of Diquat is dominated by its rapid removal from the water column and its interaction with underwater surfaces and particles.
Binding to Sediments and Suspended Particulate Matter
In aquatic systems, Diquat rapidly and strongly binds to bottom sediments and suspended particulate matter, such as clay, silt, and organic debris. mass.govwi.gov This process is the primary mechanism for its removal from the water. The effectiveness of Diquat as an aquatic herbicide can be diminished in turbid or muddy water because it binds to the suspended particles in the water rather than the target aquatic plants. noaa.gov The bond with sediments is very strong and persistent, effectively locking the compound in place. mass.gov Once adsorbed to sediment, Diquat is considered biologically inactive and is not readily released back into the water column. ninemilecreek.org
Water Column Dissipation Mechanisms
Diquat concentrations in the water column decrease quickly following application. wa.gov Several mechanisms contribute to this rapid dissipation:
Adsorption: The most significant factor is the rapid adsorption to aquatic plants and suspended particles, which then settle into the sediment. canada.ca This process can remove the majority of applied Diquat from the water within a short timeframe.
Persistence in Water: While dissipation is generally fast, Diquat can be detected in the water column for periods ranging from less than a day to over 35 days. noaa.govwi.gov The duration is influenced by environmental conditions; for instance, in water bodies with sandy bottoms and low organic matter, Diquat will persist longer in the water compared to systems with high clay and organic content. noaa.gov The half-life in the water column is often reported as less than 48 hours. orst.edu
Photodegradation: Exposure to sunlight can break down Diquat through a process called photolysis. mass.govcanada.ca However, this is considered a minor degradation pathway in natural aquatic environments because the compound is so quickly removed from the sunlit water surface by binding to submerged plants and sediment particles. mass.govwi.gov The major photodegradation product is 1,2,3,4-tetrahydro-1-oxopyrido-[1,2-a]-5-pyrazinium ion (TOPPS). mass.gov
Microbial Degradation: Diquat is resistant to microbial degradation. noaa.gov While some very slow breakdown by microbes can occur in sediment/water systems, it is not a significant fate process. mass.govcanada.ca
Potential for Leaching and Runoff from Treated Areas
The potential for Diquat to contaminate groundwater through leaching is very low. wi.gov Its extremely high affinity for soil particles prevents it from moving downward through the soil profile with water. orst.edunoaa.govcanada.ca For this reason, significant residues are not expected to reach groundwater. epa.gov
However, transport to surface water bodies can occur. The primary mechanism for this is not through dissolution in water but via runoff, where the herbicide is carried while bound to eroded soil particles. regulations.gov Spray drift during application is another potential route for the compound to enter non-target aquatic areas. regulations.gov
Bioaccumulation and Translocation in Environmental Compartments
Uptake and Distribution in Plant Tissues
Upon application of the parent compound, diquat, to plants, it undergoes photodegradation on the plant surface. apvma.gov.au Diquat monopyridone is one of the metabolites formed during this process, alongside 1,2,3,4-tetrahydro-1-oxopyrido-(1,2-a)-5-pyrazinium salt (TOPPS) and diquat dipyridone. apvma.gov.auwho.int Studies on mature barley plants sprayed with radiolabeled diquat showed that these photodegradation products are formed on the plant surface. who.int
Research indicates that the translocation of diquat and its photoproducts within plant tissues is limited. apvma.gov.au Diquat itself is a contact herbicide, primarily causing injury to the parts of the plant where it is applied. usrtk.org Studies in elodea demonstrated that while there is some slight basipetal and acropetal movement of diquat, with accumulation in nodes and axillary buds, it does not move extensively throughout the plant. researchgate.net The degradation of diquat is dependent on light intensity, and there is no evidence to suggest significant translocation of its photoproducts, including diquat monopyridone. apvma.gov.au
Residue studies on various crops have detected diquat at varying levels, but specific quantitative data on the distribution of diquat monopyridone bromide within different plant tissues is less prevalent in the available literature. For instance, in potatoes, diquat residues have been found in tubers, with levels influenced by environmental conditions such as drought and low light. epa.gov However, these studies primarily focus on the parent compound.
Table 1: Residue Levels of Diquat in Various Crops Following Desiccant Use (Note: Data primarily reflects the parent compound, diquat, as specific data for this compound is limited.)
| Crop | Application Rate (g/ha) | Pre-Harvest Interval (days) | No. of Trials | Residue Range (ppm) | Average Residue (ppm) |
| Wheat (grain) | 600 - 1000 | 4 - 7 | 43 | ND¹ - 1.58 | 0.61 |
| Rice (with husk) | 200 - 400 | 3 - 5 | 35 | ND - 6.40 | 0.89 |
| Sorghum (grain) | 400 - 600 | 4 - 10 | 25 | ND - 5.90 | 0.81 |
| Rape seed | 400 - 600 | 4 - 10 | 77 | ND - 1.50 | 0.37 |
| Sunflower seed | 600 | 4 -15 | 16 | ND - 0.20 | 0.07 |
| Potatoes | 600 - 1000 | 4 - 10 | 36 | ND - 0.25 | 0.03 |
| Peas | 300 - 1000 | 4 - 10 | 20 | ND - 0.07 | 0.05 |
| Beans | 300 - 1000 | 4 - 10 | 15 | ND - 0.57 | 0.10 |
| ¹ ND = Not Detected (usually <0.05 ppm) | |||||
| Data adapted from Plant Protection Ltd., 1972, as cited in WHO Pesticide Residues Series 2. inchem.org |
Metabolic Excretion and Residue Distribution in Non-Human Organisms (e.g., livestock, poultry)
Studies in livestock have shown that diquat is poorly absorbed from the gut following oral administration. nih.gov The majority of the ingested dose is excreted in the feces as the parent compound. who.intnih.gov However, a portion of diquat is metabolized, with diquat monopyridone being a notable metabolic product. nih.govregulations.gov
In a study involving rats, after oral administration of diquat, approximately 12% of the dose appeared in the feces as metabolic products, with almost half of that being the monopyridone of diquat. nih.gov In ruminants such as goats and cows, diquat is also primarily excreted in the feces. apvma.gov.au A study on a lactating goat administered radiolabeled diquat for seven consecutive days found that the total radioactive residues in milk were very low. inchem.org
In liver, kidney, and eggs, the presence of diquat monopyridone, along with other metabolites like TOPPS and diquat dipyridone, indicates extensive degradation of the parent compound. regulations.gov Traces of degradation products have been found in milk and eggs at low levels (e.g., 0.005 mg/kg), with a significant portion being incorporated into natural constituents like protein, fat, and lactose. apvma.gov.au
Table 2: Total Radiolabeled Residues in Tissues of a Goat Fed Diquat (Note: Data reflects total radioactive residues, with unchanged paraquat (B189505) being the primary component, but provides an indication of potential distribution of metabolites like monopyridone.)
| Tissue | Total Radiolabeled Residue (mg/kg paraquat ion equivalent) |
| Liver | 0.56 |
| Kidney | 0.74 |
| Muscle | 0.08 - 0.16 |
| Heart | 0.02 - 0.12 |
| Fat | 0.03 |
| Data from a study where a goat was fed paraquat, a related bipyridyl herbicide, providing insight into the general distribution of such compounds in ruminant tissues. inchem.org |
Ecological Interactions and Mechanistic Effects of Diquat Monopyridone Bromide
Comparative Ecotoxicological Assessments in Model Organisms
Recent studies have utilized zebrafish (Danio rerio) as a model organism to compare the aquatic ecological risks of Diquat (B7796111) (DQ) and its metabolites, including Diquat Monopyridone (DQ-M). researchgate.netnih.govresearchgate.netnih.gov These assessments have focused on effects observed at environmentally relevant concentrations. researchgate.netnih.govresearchgate.netnih.gov
In studies comparing Diquat and its metabolites, Diquat Monopyridone did not induce significant acute toxicity to zebrafish embryos. researchgate.netnih.gov Key developmental endpoints such as survival rates, deformity rates, and heart rates of zebrafish larvae after 96 hours of exposure to Diquat Monopyridone showed no significant differences compared to control groups. researchgate.net However, the parent compound, Diquat, was observed to suppress the body length of zebrafish larvae at certain concentrations. researchgate.net
Interactive Table: Sublethal Effects of Diquat Monopyridone on Zebrafish Larvae
| Endpoint | Observation for Diquat Monopyridone (DQ-M) |
| Survival Rate | No significant difference from control researchgate.net |
| Deformity Rate | No significant difference from control researchgate.net |
| Heart Rate | No significant difference from control researchgate.net |
| Body Length | No significant suppression observed researchgate.net |
Oxidative stress is a key indicator of toxicity. Research has shown that while Diquat and another of its metabolites, Diquat-dipyridone (DQ-D), resulted in oxidative stress in zebrafish larvae, Diquat Monopyridone did not have the same effect. researchgate.netnih.govresearchgate.netnih.gov Specifically, Diquat treatment led to increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH). researchgate.netnih.govresearchgate.netnih.gov In contrast, Diquat Monopyridone did not cause a significant increase in internal ROS levels. researchgate.netresearchgate.net Similarly, there were no significant changes in MDA and GSH contents in zebrafish embryos exposed to Diquat Monopyridone. researchgate.net
Interactive Table: Effect of Diquat Monopyridone on Oxidative Stress Markers in Zebrafish
| Oxidative Stress Marker | Effect of Diquat Monopyridone (DQ-M) |
| Reactive Oxygen Species (ROS) | No significant effect on internal levels researchgate.netresearchgate.net |
| Malondialdehyde (MDA) | No significant effect on internal levels researchgate.netresearchgate.net |
| Glutathione (GSH) | No significant effect on internal levels researchgate.netresearchgate.net |
The activity of antioxidative enzymes is a crucial defense mechanism against oxidative stress. Studies have revealed that Diquat and Diquat-dipyridone significantly suppressed the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) in zebrafish larvae. researchgate.netnih.govresearchgate.netnih.gov However, exposure to Diquat Monopyridone did not result in a significant inhibition of these enzyme activities. researchgate.netresearchgate.net
Interactive Table: Influence of Diquat Monopyridone on Antioxidative Enzyme Activity in Zebrafish
| Antioxidative Enzyme | Effect of Diquat Monopyridone (DQ-M) |
| Superoxide Dismutase (SOD) | No significant inhibition of enzyme activity researchgate.netresearchgate.net |
| Catalase (CAT) | No significant inhibition of enzyme activity researchgate.netresearchgate.net |
To understand the molecular underpinnings of the observed physiological responses, the expression levels of oxidative stress-related genes have been analyzed. Research indicates that while Diquat and Diquat-dipyridone altered the transcription of these genes, Diquat Monopyridone did not show a similar effect. researchgate.netnih.govresearchgate.netnih.gov Specifically, the expression of genes such as Mn-SOD, CAT, and GPX were not significantly disturbed after Diquat Monopyridone treatment. researchgate.netresearchgate.net
Interactive Table: Gene Expression Changes in Zebrafish Exposed to Diquat Monopyridone
| Gene | Effect of Diquat Monopyridone (DQ-M) |
| Mn-SOD | No significant alteration in transcription researchgate.netresearchgate.net |
| CAT | No significant alteration in transcription researchgate.netresearchgate.net |
| GPX | No significant alteration in transcription researchgate.netresearchgate.net |
Cellular and Molecular Mechanisms of Biological Interaction
The interaction of chemical compounds at the cellular and molecular level dictates their toxicological profile. For Diquat and its metabolites, the generation of reactive oxygen species is a primary mechanism of toxicity. researchgate.net
Lipid peroxidation is a critical pathway of cellular damage initiated by oxidative stress, leading to the degradation of lipids in cell membranes and the production of cytotoxic aldehydes, such as malondialdehyde (MDA). mdpi.com The measurement of MDA levels is, therefore, a reliable indicator of lipid peroxidation. researchgate.netnih.gov In comparative studies of Diquat and its metabolites, exposure to Diquat and Diquat-dipyridone led to an increase in MDA levels in zebrafish larvae, indicating the occurrence of lipid peroxidation. researchgate.netnih.govresearchgate.netnih.gov However, Diquat Monopyridone did not cause a significant increase in MDA levels, suggesting that it does not induce significant lipid peroxidation under the tested conditions. researchgate.netresearchgate.net
Energetic and Metabolic Perturbations in Exposed Organisms
Exposure to Diquat Monopyridone Bromide can lead to significant energetic and metabolic disturbances in various organisms, particularly in aquatic ecosystems. Studies on zebrafish (Danio rerio) have revealed that while Diquat Monopyridone (DQ-M) may not induce significant acute toxicity at environmentally relevant concentrations, it can contribute to oxidative stress. researchgate.net
The energetic cost of detoxification and combating oxidative stress can divert resources from other essential physiological processes, such as growth and reproduction. For instance, in rats, Diquat has been shown to stimulate the pentose (B10789219) phosphate (B84403) pathway, indicating an increased demand for NADPH, which is crucial for antioxidant defense. mdpi.com This shift in metabolic priorities can have long-term consequences for the health and fitness of exposed organisms.
Table 1: Effects of Diquat and its Metabolites on Oxidative Stress Markers in Zebrafish Larvae
| Compound | Effect on Reactive Oxygen Species (ROS) | Effect on Malondialdehyde (MDA) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity |
|---|---|---|---|---|
| Diquat (DQ) | Significant Increase | Significant Increase | Significant Suppression | Significant Suppression |
| Diquat Monopyridone (DQ-M) | No Significant Acute Effect | No Significant Acute Effect | No Significant Acute Effect | No Significant Acute Effect |
| Diquat Dipyridone (DQ-D) | No Significant Increase | Significant Increase | Significant Suppression | Significant Suppression |
Impact on Ecosystem Functionality and Biodiversity
The metabolic and energetic perturbations observed at the organismal level can have cascading effects on ecosystem functionality and biodiversity. By affecting key groups of organisms, such as primary producers and decomposers, this compound can alter fundamental ecological processes.
Effects on Primary Producers and Decomposers
As a metabolite of a potent herbicide, the impact of this compound on primary producers is a primary concern. The parent compound, Diquat, acts by inhibiting photosynthesis in plants. researchgate.net It accepts an electron from photosystem I, leading to the production of reactive oxygen species that cause rapid cell damage and desiccation. researchgate.net While the herbicidal activity of Diquat Monopyridone is generally considered to be lower than that of Diquat, its potential to inhibit the growth of algae and aquatic plants cannot be dismissed.
Studies have shown that Diquat Dibromide can effectively control the growth of various species of microalgae and cyanobacteria. researchgate.net For example, it has been shown to inhibit the growth of blue-green algae like Anabaena flos-aquae and Anacystis nidulans at low concentrations. researchgate.net Eukaryotic algae, such as Navicula pelliculosa and Chlorella vulgaris, appear to be less sensitive. researchgate.net The persistence of Diquat and its metabolites in sediment means that these primary producers can be subject to long-term exposure.
The impact on decomposers, primarily bacteria and fungi, is less well-understood. Some studies on the related herbicide paraquat (B189505) have shown mixed effects on soil microbial populations. While high concentrations can inhibit microbial activities such as carbon dioxide evolution and cellulose (B213188) decomposition, some microbial communities have shown resilience or even an increase in numbers, potentially utilizing components of the herbicide formulation as a carbon source. nih.gov Research on the combined application of glyphosate (B1671968) and diquat in paddy soil indicated shifts in the microbial community structure, with an increase in the abundance of Actinobacteria and an inhibition of Proteobacteria. mdpi.com However, specific data on the effects of this compound on decomposition rates and the functional diversity of decomposer communities are scarce. Given that Diquat is not readily degraded by microbes, its accumulation in sediment could potentially alter microbial community composition and function over time. researchgate.net
Table 2: Sensitivity of Different Algal Species to Diquat Dibromide
| Algal Species | Type | Observed Effect | Effective Concentration |
|---|---|---|---|
| Anabaena flos-aquae | Blue-green algae (Cyanobacteria) | Growth Inhibition | > 0.03 ppm |
| Anacystis nidulans | Blue-green algae (Cyanobacteria) | Growth Inhibition | > 0.03 ppm |
| Navicula pelliculosa | Eukaryotic algae (Diatom) | Growth Inhibition | > 0.3 ppm |
| Chlorella vulgaris | Eukaryotic algae (Green algae) | Unaffected | at 3 ppm |
Influence on Ecological Processes (e.g., Nutrient Cycling)
The effects of this compound on primary producers and decomposers can have significant consequences for ecological processes, most notably nutrient cycling. The rapid die-off of aquatic plants following herbicide application can lead to a sudden release of nutrients into the water column as the dead organic matter decomposes. wa.gov This can, in turn, lead to a decrease in dissolved oxygen levels, potentially causing fish kills and altering the aquatic environment. wa.gov
The impact on microbial communities can also directly affect nutrient cycling. Herbicides have been shown to interfere with key processes in the nitrogen cycle, such as nitrification and nitrogen fixation. mdpi.com For instance, studies on paraquat have demonstrated inhibition of nitrification and nitrogenase activity in soil. nih.gov Although direct evidence for this compound is lacking, its structural similarity to these compounds suggests a potential for similar disruptive effects. Any alteration in the composition and activity of microbial communities involved in nitrogen and phosphorus cycling could have long-term impacts on the fertility and productivity of both terrestrial and aquatic ecosystems. The strong binding of Diquat to soil and sediment particles, where it can persist for long periods, further complicates the long-term assessment of its impact on these crucial ecological processes. researchgate.net
Advanced Analytical Methodologies for Diquat Monopyridone Bromide Detection and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Diquat (B7796111) Monopyridone Bromide from complex matrices such as plasma, urine, and environmental samples. nih.govmdpi.com The selection of the technique is dictated by the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of diquat and its metabolites. mdpi.com Given the highly polar and cationic nature of these compounds, conventional reversed-phase columns are often unsuitable for achieving adequate retention and separation without modification of the mobile phase. mdpi.com
To overcome these challenges, ion-paired reversed-phase HPLC is frequently used. This method involves adding an ion-pairing reagent, such as sodium octanesulfonate, to the mobile phase. tandfonline.com The reagent forms a neutral ion-pair with the cationic analytes, allowing them to be retained and separated on a non-polar stationary phase, such as a C8 or C18 column. tandfonline.comnih.gov
Detection is commonly achieved using UV detectors, with specific wavelengths optimized for the different compounds. For instance, diquat is typically monitored at around 310 nm, while diquat monopyridone and diquat dipyridone are detected at 365 nm. tandfonline.com Fluorescence detection is another sensitive option, particularly for the metabolites diquat monopyridone and diquat dipyridone. researchgate.netnih.gov
Table 1: Example of Ion-Paired HPLC Conditions for Diquat and Metabolites
| Parameter | Condition |
|---|---|
| Column | Zorbax® C8 (24 cm × 4.6 mm i.d.) |
| Mobile Phase | 5% acetonitrile (B52724) (v/v) containing 0.2 M ortho-phosphoric acid, 0.1 M diethylamine, and 7.5 mM sodium octansulfonate |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 310 nm (for Diquat) and 365 nm (for Diquat Monopyridone and Dipyridone) |
Data sourced from tandfonline.com
Direct analysis of Diquat Monopyridone Bromide by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity. mdpi.comresearchgate.net Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net
A common derivatization technique is chemical reduction. Sodium borohydride (B1222165) (NaBH₄) is used to reduce the quaternary ammonium (B1175870) structure of diquat and its metabolites. nih.govresearchgate.net This process yields derivatives that are amenable to separation by GC and detection by mass spectrometry (GC-MS). researchgate.net The samples, after reduction, are typically extracted using solid-phase extraction (SPE) with a C18 cartridge before being introduced into the GC-MS system. researchgate.net This methodology allows for the identification and quantification of the original compounds in selected ion monitoring (SIM) mode. researchgate.net
Ion Chromatography (IC), specifically cation-exchange chromatography (CEX), is exceptionally well-suited for the analysis of cationic species like diquat and its metabolites. lcms.cznih.gov This technique directly separates ions based on their interaction with a charged stationary phase, eliminating the need for ion-pairing reagents that can interfere with certain detectors, particularly mass spectrometers. mdpi.comnih.gov
The separation is typically performed on a cation-exchange column, such as a Dionex IonPac CS17 or CS18, using an acidic eluent like a methanesulfonic acid (MSA) gradient. lcms.cznih.gov This approach provides good peak shapes and resolution for quaternary amine pesticides. lcms.cz Detection can be accomplished using suppressed conductivity or, for higher sensitivity and specificity, by coupling the ion chromatograph to a mass spectrometer (IC-MS). lcms.cz
Table 2: Ion Chromatography Conditions for Quaternary Amine Pesticides
| Parameter | Condition |
|---|---|
| Column | Thermo Scientific™ Dionex™ IonPac™ CS17 (2 x 250 mm) |
| Eluent | Electrolytically-generated methanesulfonic acid (MSA) gradient (2 to 60 mM) |
| Flow Rate | 0.4 mL/min |
| Detection | Suppressed Conductivity followed by High-Resolution Accurate Mass Spectrometry (HRAMS) |
Data sourced from lcms.cz
Spectrometric Identification and Quantification Approaches
Spectrometric methods provide the high sensitivity and selectivity required for the definitive identification and quantification of this compound, often at trace levels.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of diquat and its metabolites. nih.govresearchgate.net This approach combines the powerful separation capabilities of LC with the definitive identification and quantification provided by MS.
To avoid the signal suppression issues associated with ion-pairing reagents in electrospray ionization (ESI), Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. nih.govmdpi.com HILIC columns, such as a CORTECS® UPLC® HILIC, can retain and separate these highly polar compounds effectively. nih.gov The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous component with additives such as ammonium acetate (B1210297) and formic acid to facilitate ionization. nih.gov
Detection by tandem mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM), which provides excellent selectivity and low detection limits. hh-ra.org Specific precursor-to-product ion transitions are monitored for each analyte. For Diquat Monopyridone, the singly charged cation [M]+ has a mass-to-charge ratio (m/z) of 199.1. nih.gov
Table 3: UPLC-MS/MS Parameters for Diquat and Metabolites
| Analyte | Precursor Ion (m/z) | Quantifier Transition (m/z) | Qualifier Transition (m/z) |
|---|---|---|---|
| Diquat (DQ) | 183.1 | 183.1 → 156.6 | 183.1 → 129.5 |
| Diquat Monopyridone (DQ-M) | 199.1 | 199.1 → 155.1 | 199.1 → 78.3 |
| Diquat Dipyridone (DQ-D) | 215.0 | 215.0 → 171.3 | 215.0 → 153.3 |
Data sourced from nih.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the quantification of this compound, either as a standalone technique after a chemical reaction or, more commonly, as a detection method following HPLC separation (HPLC-UV). tandfonline.commdpi.com
As a standalone method, diquat can be reduced with sodium borohydride in a basic medium to produce a stable blue-colored dye. ijsr.net This product has a distinct absorbance maximum at 620 nm, which can be measured to quantify the initial diquat concentration. ijsr.net This colorimetric method is simple and rapid, making it suitable for screening purposes. ijsr.net
When coupled with HPLC, UV-Vis detectors measure the absorbance of the column eluate at specific wavelengths. As mentioned previously, diquat and its metabolites have different absorbance maxima, allowing for their simultaneous quantification. Diquat monopyridone is typically quantified at a wavelength of 365 nm. tandfonline.com This approach is robust and widely used in routine analysis. mdpi.com
Infrared (IR) Spectroscopy for Qualitative Structural Analysis
Infrared (IR) spectroscopy is a valuable analytical technique for the qualitative structural analysis of molecules, including this compound. This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These absorption patterns create a unique spectral fingerprint, providing insights into the functional groups present within the molecule.
While a dedicated, publicly available IR spectrum for this compound is not readily found in the reviewed literature, the analysis of the parent compound, Diquat Dibromide, offers a foundational understanding of the key spectral features. The infrared spectrum of Diquat Dibromide exhibits characteristic peaks that can be attributed to its distinct structural components. researchgate.net
For this compound, the IR spectrum would be expected to show absorptions characteristic of its pyridinium (B92312) and pyridone ring structures. Key vibrational modes would include:
C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1600-1400 cm⁻¹ region.
C-H stretching vibrations of the aromatic and aliphatic protons.
The presence of the carbonyl group (C=O) in the monopyridone structure would introduce a strong, characteristic absorption band, typically in the range of 1700-1650 cm⁻¹. This peak would be a key differentiator from the parent Diquat molecule.
C-N stretching vibrations would also be present.
By comparing the IR spectrum of a sample to that of a known standard of this compound, or by interpreting the presence and absence of these key functional group absorptions, IR spectroscopy can serve as a rapid and non-destructive tool for the qualitative identification and structural confirmation of this compound.
Sample Preparation and Extraction Methodologies for Complex Matrices
The accurate detection and quantification of this compound in complex matrices such as environmental samples (soil, water) and biological tissues necessitates efficient sample preparation and extraction. The primary goal of these methodologies is to isolate the analyte of interest from interfering matrix components, thereby enhancing the sensitivity and selectivity of the subsequent analysis.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of Diquat and its metabolites from various matrices. The choice of sorbent material is critical and is dictated by the physicochemical properties of the analyte. Given the cationic nature of Diquat and its metabolites, ion-exchange SPE is particularly effective.
Weak cation exchange (WCX) cartridges have demonstrated good recovery for Diquat and similar compounds. The mechanism involves the retention of the positively charged analyte on the sorbent, while neutral and anionic interferences are washed away. The analyte is then eluted using a solvent that disrupts the ionic interaction.
| Sorbent Type | Matrix | Analyte | Average Recovery (%) |
| Weak Cation Exchange (WCX) | Plasma | Diquat | >90% |
| C8/C18 Silica | Water | Diquat | Variable, dependent on ion-pairing reagent |
| Mixed-Mode Polymeric | Water, Vegetation | Diquat | Excellent correlation between native and labeled species |
This table is interactive. Users can sort and filter the data.
Liquid-Liquid Extraction (LLE) Approaches
Liquid-Liquid Extraction (LLE) offers an alternative method for sample cleanup, particularly for liquid samples. However, due to the high water solubility of Diquat and its metabolites, conventional LLE with non-polar organic solvents is generally not efficient. To overcome this, ion-pairing agents are often added to the aqueous phase. These agents form a neutral complex with the cationic analyte, which can then be extracted into an organic solvent. The selection of the appropriate ion-pairing reagent and organic solvent is crucial for achieving high extraction efficiency.
Matrix Effects and Cleanup Procedures
Matrix effects, which can be either ion suppression or enhancement, are a significant challenge in the analysis of this compound, especially when using mass spectrometry-based detection methods. These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte.
To mitigate matrix effects, various cleanup procedures can be integrated into the sample preparation workflow. These may include:
Protein precipitation: For biological samples like plasma or serum, precipitation with an organic solvent (e.g., acetonitrile) or an acid is a common first step to remove proteins.
Filtration: Passing the sample extract through a filter can remove particulate matter.
Use of matrix-matched calibrants: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects.
A study on the simultaneous determination of diquat and its metabolites in rat plasma reported matrix effects ranging from 83.7% to 98.0% for diquat monopyridone, indicating some signal suppression. researchgate.net
| Analyte | Matrix | Matrix Effect (%) |
| Diquat Monopyridone | Rat Plasma | 83.7 - 98.0 |
| Diquat | Rat Plasma | 86.7 - 91.0 |
| Diquat Dipyridone | Rat Plasma | 90.7 - 96.9 |
This table is interactive. Users can sort and filter the data.
Application of Isotope Dilution Mass Spectrometry in Metabolite Tracing
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that is highly suitable for tracing the metabolic fate of compounds like Diquat. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled compound serves as an internal standard.
The key advantage of this technique is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analytical procedures. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
In the context of metabolite tracing, a stable isotope-labeled parent compound (e.g., ¹³C- or ¹⁵N-labeled Diquat) can be introduced into a biological or environmental system. As the parent compound is metabolized to this compound, the resulting metabolite will also be isotopically labeled. By using mass spectrometry to monitor the mass-to-charge ratio of both the labeled and unlabeled metabolite, it is possible to accurately quantify the formation of the metabolite and study its kinetics. This approach provides a highly accurate and precise method for understanding the metabolic pathways of Diquat.
Method Validation, Quality Control, and Inter-Laboratory Comparability Studies
The reliability and accuracy of any analytical method for the determination of this compound depend on rigorous method validation, ongoing quality control, and, where possible, participation in inter-laboratory comparability studies.
Method Validation involves the systematic evaluation of a method to ensure it is fit for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with an acceptable level of accuracy and precision.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
A study on the determination of quaternary ammonium compounds in various food matrices using QuEChERS extraction followed by LC-MS/MS analysis reported recoveries ranging from 88% to 104% with RSDs between 1.1% and 9.8%, demonstrating good accuracy and precision.
Quality Control (QC) procedures are essential for ensuring the continued validity of the analytical results. This includes the regular analysis of QC samples, such as certified reference materials (when available), spiked samples, and blank samples, to monitor the performance of the method over time.
| Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | ≤ 20% |
This table is interactive. Users can sort and filter the data.
Research Gaps, Challenges, and Future Perspectives in Diquat Monopyridone Bromide Studies
Comprehensive Elucidation of Environmental Fate and Mobility across Diverse Ecosystems
A significant research gap exists in the comprehensive understanding of the environmental fate and mobility of diquat (B7796111) monopyridone bromide. While the parent compound, diquat, is known to be rapidly and strongly adsorbed to soil particles, making it relatively immobile, the environmental behavior of its monopyridone metabolite is less clear. epa.govorst.edu Photodegradation is a known pathway for the formation of diquat monopyridone. who.intresearchgate.net However, the subsequent persistence, mobility, and partitioning of this metabolite in various environmental compartments such as soil, sediment, and water under different ecosystem conditions (e.g., varying pH, organic matter content, and microbial activity) are not well-documented. Future research must prioritize studies that track the movement and long-term fate of diquat monopyridone bromide to accurately model its environmental distribution and potential for exposure to non-target organisms.
In-Depth Characterization of Long-Term Sublethal Ecological Impacts
The ecotoxicological profile of this compound, particularly its long-term, sublethal effects on a wide range of organisms, remains largely uncharacterized. While diquat dibromide itself is known to be moderately toxic to birds and some aquatic invertebrates, the specific impacts of its metabolites are an area of concern. herts.ac.uk Recent studies have begun to investigate the comparative toxicity of diquat and its metabolites. For instance, research on zebrafish (Danio rerio) indicated that while diquat and its metabolites, including diquat monopyridone, did not show significant acute toxicity at environmentally relevant concentrations, both diquat and diquat-dipyridone (another metabolite) induced oxidative stress in larvae. nih.govresearchgate.netresearchgate.net
This suggests the potential for subtle, yet significant, physiological impacts from prolonged exposure. There is a pressing need for in-depth, long-term studies across various trophic levels to assess potential sublethal effects of this compound on reproduction, development, immune function, and behavior in sensitive aquatic and terrestrial species. Such data is crucial for understanding the full ecological risk profile of diquat usage.
Development of Robust and Standardized Analytical Methods for Trace Detection in Environmental and Biological Samples
The ability to accurately detect and quantify trace levels of this compound in complex environmental and biological matrices is fundamental to assessing its exposure and risk. While analytical methods for the parent compound, diquat, are relatively established, methods specifically targeting its metabolites are less common and often more challenging due to their polarity. epa.govmdpi.comthermofisher.com
High-performance liquid chromatography (HPLC) combined with UV and fluorescence detectors has been successfully used to determine diquat and its metabolites, diquat-monopyridone and diquat-dipyridone, in biological materials. nih.govresearchgate.netnih.gov The detection limits for the monopyridone and dipyridone metabolites in one such method were reported to be 0.02 ng. nih.govresearchgate.net However, there is a need for the development and standardization of more robust, sensitive, and cost-effective analytical methods. This includes advancements in sample preparation techniques and the application of high-resolution mass spectrometry to achieve lower detection limits in diverse matrices like soil, water, sediment, and various biological tissues. Standardized protocols are essential for generating comparable data across different studies and for effective monitoring programs.
Table 1: Analytical Methods for Diquat and its Metabolites
| Analytical Technique | Sample Matrix | Target Analytes | Key Findings |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detectors | Biological materials (blood, liver, brain) | Diquat, Diquat Monopyridone, Diquat Dipyridone | Effective for determining metabolites with detection limits of 0.02 ng for monopyridone and dipyridone. nih.govresearchgate.net |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) | Culture medium | Diquat transformation products | Identified major microbial degradation pathways. frontiersin.orgnih.gov |
Integrated Assessment of this compound in the Context of Multi-Contaminant Exposure
In natural environments, organisms are rarely exposed to a single chemical. Therefore, a critical research gap is the assessment of this compound's toxicity in the presence of other environmental contaminants. The combined or synergistic effects of this metabolite with other pesticides, heavy metals, and pollutants are currently unknown. For instance, studies have looked at the combined presence of diquat and paraquat (B189505), another bipyridyl herbicide. nih.gov Future research should adopt a multi-contaminant exposure framework to investigate how the presence of other stressors influences the bioavailability, uptake, and toxicity of this compound. This integrated approach is essential for a more realistic and accurate environmental risk assessment.
Theoretical Modeling and Predictive Ecotoxicology for Environmental Risk Assessment
The use of theoretical and predictive models in ecotoxicology is a rapidly growing field that can help to anticipate the environmental risks of chemicals and their metabolites, often with reduced reliance on animal testing. nih.govuniv-lyon1.frresearchgate.net Currently, there is a lack of specific predictive models for the ecotoxicity of this compound. Developing Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools for this compound could help predict its toxicity to a wider range of species and identify those that may be particularly vulnerable. These models, once validated, can be invaluable for prioritizing research efforts and for conducting more efficient and comprehensive risk assessments.
Exploration of Novel Degradation Pathways and Bioremediation Strategies
Understanding the degradation of diquat and its metabolites is key to predicting their environmental persistence and developing potential remediation strategies. Research has identified that microbial action can lead to the degradation of diquat through pathways such as C-C bond breaking, hydroxylation, and demethylation. frontiersin.orgnih.govresearchgate.net A study utilizing the yeast Meyerozyma guilliermondii demonstrated its ability to degrade diquat. frontiersin.orgnih.gov
Further exploration of these and other novel degradation pathways, including both biotic and abiotic processes, is warranted. Identifying microorganisms or enzymatic systems capable of efficiently breaking down this compound could pave the way for the development of effective bioremediation technologies for contaminated sites.
Global Monitoring and Surveillance of this compound in Environmental Compartments
At present, there is a lack of systematic global monitoring data for this compound in various environmental compartments. While monitoring programs may include the parent compound, diquat, its metabolites are often overlooked. Establishing comprehensive and coordinated global monitoring and surveillance programs for this compound is a critical future perspective. Such programs would provide invaluable data on the actual environmental concentrations of this metabolite, help to identify hotspots of contamination, and allow for the assessment of long-term trends. This information is essential for validating environmental fate models, assessing the effectiveness of regulations, and protecting ecosystems and human health.
Informing Sustainable Management Practices for Bipyridyl Herbicides
The study of this compound, a principal metabolite of the widely used bipyridyl herbicide Diquat, is crucial for developing sustainable management practices for this class of chemicals. A comprehensive understanding of the entire life cycle of herbicides, including their degradation products, is essential for accurately assessing their environmental impact and ensuring long-term agricultural sustainability. Research into this compound can provide critical data to inform regulatory decisions, refine application guidelines, and promote the development of safer alternatives.
Research Gaps
Despite its prevalence as a metabolite, significant knowledge gaps persist regarding this compound, representing a "scientific blind spot" in the environmental risk assessment of Diquat. epa.gov Key areas requiring further investigation include:
Comprehensive Toxicological Profile: While preliminary data suggests Diquat Monopyridone is less acutely toxic than its parent compound, Diquat, a thorough understanding of its chronic toxicity, neurotoxicity, and potential endocrine-disrupting effects is lacking. who.int Long-term exposure studies on a variety of non-target organisms are necessary to establish a complete toxicological profile.
Environmental Fate and Persistence: The environmental persistence and mobility of Diquat Monopyridone in different soil types and aquatic systems are not well-documented. herts.ac.uk Research is needed to determine its potential for bioaccumulation in the food chain and its long-term ecological consequences.
Ecological Risk Assessment: The ecological risks associated with Diquat metabolites are often overlooked in the registration and authorization of agrochemicals. epa.gov There is a pressing need for comprehensive ecological risk assessments that specifically consider the effects of Diquat Monopyridone on diverse ecosystems.
Interaction with Other Stressors: The synergistic or antagonistic effects of Diquat Monopyridone in combination with other environmental stressors, such as other pesticides, heavy metals, and climate change-related factors, are largely unknown.
Challenges
The study of this compound presents several methodological and logistical challenges for researchers:
Analytical Complexity: The detection and quantification of Diquat Monopyridone in complex environmental and biological matrices require sophisticated and sensitive analytical methods, such as high-performance liquid chromatography (HPLC) combined with mass spectrometry. mdpi.com The low concentrations at which this metabolite may be present often push the limits of detection of available instrumentation.
Availability of Analytical Standards: The commercial availability of pure analytical standards for this compound can be limited, hindering the development and validation of analytical methods and toxicological studies.
Matrix Effects: Environmental samples, such as soil and water, and biological tissues can contain interfering substances that complicate the analysis of Diquat Monopyridone, leading to inaccurate results.
Simulating Realistic Environmental Conditions: Replicating the complex and variable conditions of natural ecosystems in laboratory settings to study the fate and effects of Diquat Monopyridone is a significant challenge.
Future Perspectives
Future research on this compound should be directed towards addressing the identified research gaps and overcoming the current challenges. Key future perspectives include:
Development of Advanced Analytical Techniques: Continued innovation in analytical chemistry is needed to develop more sensitive, rapid, and cost-effective methods for the routine monitoring of Diquat Monopyridone in the environment.
Integrated Toxicological and Ecological Studies: Future studies should adopt a holistic approach, integrating toxicological assessments with ecological field studies to better understand the real-world impacts of Diquat Monopyridone on individuals, populations, and ecosystems.
Metabolomics and Other "-omics" Technologies: The application of metabolomics, proteomics, and genomics can provide valuable insights into the mechanisms of toxicity of Diquat Monopyridone and help identify sensitive biomarkers of exposure and effect.
Focus on Non-Target Organisms: Research should expand beyond standard laboratory models to include a wider range of ecologically relevant non-target organisms, such as pollinators, soil invertebrates, and amphibians.
A more comprehensive understanding of the environmental behavior and toxicological profile of this compound is paramount for the sustainable use of bipyridyl herbicides. By filling the existing knowledge gaps and addressing the analytical and methodological challenges, the scientific community can provide the necessary data to inform evidence-based regulatory frameworks and promote agricultural practices that safeguard both human health and the environment. This includes re-evaluating the acceptable daily intake (ADI) for Diquat, which is currently based on the parent compound alone. who.int Ultimately, a thorough assessment of Diquat and its metabolites will contribute to the development of more sustainable weed management strategies, which may include the reduced use of bipyridyl herbicides or the adoption of alternative, less impactful control methods.
Q & A
Q. How is Diquat Monopyridone Bromide identified and quantified in biological samples?
To identify and quantify this compound (DQ-M) in biological matrices, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns. For example, a validated method uses gradient elution with (A) water containing 50 mM ammonium formate and 0.5% formic acid, and (B) a 25:75 water:acetonitrile mixture under positive electrospray ionization (ESI+) in MRM mode . Capillary electrophoresis (CE) with UV detection at 200 nm is also utilized for bromide ion analysis, using untreated fused-silica capillaries under reverse polarity . These methods ensure specificity and sensitivity, with detection limits tailored to biological matrices like serum or liver tissue.
Q. What are the primary metabolic pathways of this compound in mammalian systems?
In rats, DQ-M is a minor metabolite of diquat dibromide, with 0.2% of orally administered radioactivity excreted as DQ-M in urine within 48 hours. The parent compound (diquat cation) predominates in feces (57.1% of sulfuric acid-extractable fraction), while DQ-M accounts for 4.3% . Metabolism involves oxidative degradation, yielding DQ-M and diquat dipyridone (DQ-D), which are inversely correlated with parent compound concentrations in blood over time . Liver and kidney tissues show higher metabolite accumulation due to redox cycling and oxidative stress mechanisms .
Q. What standardized reference materials ensure accuracy in this compound analysis?
Certified reference materials (CRMs) like TraceCERT® (ISO/IEC 17025-certified) provide traceability to primary standards (e.g., NIST). These CRMs are characterized by quantitative NMR, with certified purity (>98%) and stability data (e.g., storage at 2–8°C). Analytical protocols should validate CRM compatibility with LC-MS/MS or ion chromatography systems to minimize matrix interference .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound-induced hepatotoxicity?
A validated model involves intraperitoneal injection of diquat (10 mg/kg body weight) in piglets to induce oxidative stress. Hepatotoxicity is assessed via histopathology (e.g., hepatic cord disarray, karyopyknosis) and biomarkers like malondialdehyde (MDA) for lipid peroxidation. Ferroptosis markers (e.g., glutathione peroxidase 4 activity) and transcriptomic analysis of oxidative stress genes (e.g., NRF2, HO-1) provide mechanistic insights. Control groups should receive antioxidants (e.g., glycine) to isolate DQ-M-specific effects .
Q. How can contradictory data on metabolite concentrations across studies be resolved?
Discrepancies in DQ-M levels (e.g., urine vs. fecal excretion) often arise from methodological variability, such as:
- Sample preparation : Acetonitrile protein precipitation may recover parent compounds more efficiently than metabolites .
- Detection limits : LC-MS/MS sensitivity (e.g., 4000QTRAP systems) vs. CE-UV thresholds for bromide ions .
- Species-specific metabolism : Rodent vs. zebrafish models exhibit differential metabolite accumulation due to cytochrome P450 activity . Standardizing extraction protocols (e.g., sulfuric acid vs. ammonium sulfate fractionation) and cross-validating with isotopic labeling can mitigate inconsistencies .
Q. What methodologies assess the ecological impact of this compound on aquatic ecosystems?
Acute toxicity studies on zebrafish (Danio rerio) use OECD Test Guideline 203, exposing adults to DQ-M at 0.1–10 mg/L for 96 hours. Endpoints include LC50 values, oxidative stress markers (e.g., catalase activity), and metabolomic profiling of liver tissue via GC-MS to identify disrupted pathways (e.g., glycolysis, amino acid metabolism) . Chronic exposure models incorporate sediment testing and trophic transfer analysis to evaluate bioaccumulation in food chains .
Q. How can mixed-methods approaches address gaps in this compound toxicokinetics?
A mixed-methods design might pair quantitative LC-MS/MS pharmacokinetic profiling (e.g., half-life, volume of distribution) with qualitative transcriptomic analysis (RNA-seq) of hepatic transporters (e.g., OATPs). Research questions could include:
- Quantitative: "What is the correlation between DQ-M plasma concentration and renal clearance in rats?"
- Qualitative: "How does DQ-M exposure modulate redox-sensitive signaling pathways in hepatocytes?"
Triangulating data from in vitro (HepG2 cells) and in vivo models enhances mechanistic understanding .
Methodological Notes
- Analytical Validation : Always include internal standards (e.g., deuterated DQ-M) and spike-recovery tests (70–120%) to control for matrix effects in LC-MS/MS .
- Ethical Compliance : Adhere to OECD guidelines for animal studies, including dose justification and endpoint Humane Intervention Criteria .
- Data Interpretation : Use multivariate statistics (e.g., PCA) to distinguish DQ-M-specific effects from confounding variables (e.g., coexposure to other herbicides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
